2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide
Description
Properties
CAS No. |
958951-29-6 |
|---|---|
Molecular Formula |
C17H20N4O2S |
Molecular Weight |
344.43 |
IUPAC Name |
2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-2-3-6-9-18-14(22)10-13-16(23)21-15(19-13)11-7-4-5-8-12(11)20-17(21)24/h4-5,7-8,13,19H,2-3,6,9-10H2,1H3,(H,18,22) |
InChI Key |
OYJOKQKWERJANP-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the imidazoquinazoline core can be achieved through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to maximize output and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Comparative Data Table
*Inferred from structural analogs.
Key Research Findings
Synthetic Efficiency : The target compound’s one-pot synthesis offers scalability advantages over clopidogrel’s multi-step process, though yield optimization may be required .
Structure-Activity Relationships (SAR): N-Alkyl Substituents: Linear chains (e.g., pentyl) may improve bioavailability compared to bulky cyclohexyl groups .
Therapeutic Potential: While direct evidence is lacking, the antiplatelet activity of thieno-tetrahydropyridines and clopidogrel supports further investigation into the target compound’s efficacy .
Biological Activity
The compound 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide is a member of a class of molecules known for their diverse biological activities. This article focuses on its biological activity, including its potential therapeutic applications and mechanisms of action based on existing research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- An imidazoquinazoline core
- A thioxo group at the 5-position
- An acetamide moiety
The molecular formula is , and it is recognized by the CAS number 1370591-91-5. The presence of both thioxo () and keto () functionalities enhances its electrophilic character, suggesting potential for various chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Anticancer properties
- Antioxidant effects
- Anti-inflammatory activity
Anticancer Activity
Studies have demonstrated that derivatives of quinazoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, quinazoline derivatives have shown:
- IC50 values in the low micromolar range against cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver) .
Table 1 summarizes the cytotoxic activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (μM) | Notable Activity |
|---|---|---|---|
| Compound A | HCT116 | 4.47 | Anticancer |
| Compound B | MCF7 | 21.29 | Anticancer |
| Compound C | HepG2 | 17.48 | Anticancer |
Antioxidant Activity
The compound has been noted for its potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals . This property may be particularly beneficial in therapeutic applications targeting neurodegenerative diseases and aging-related conditions.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Interactions with specific molecular targets such as enzymes or receptors involved in cancer proliferation.
- Induction of apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of signaling pathways .
Case Studies and Research Findings
Recent studies have synthesized various derivatives based on the imidazoquinazoline framework and evaluated their biological activities:
- Cytotoxic Evaluation : A series of synthesized quinazoline derivatives were tested for their cytotoxic potential against multiple cancer cell lines, showing promising results with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been explored extensively, indicating that modifications to the core structure can significantly enhance anticancer efficacy .
- Antioxidant Studies : Research has indicated that similar compounds can effectively reduce oxidative stress markers in vitro, suggesting potential applications in age-related diseases .
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for preparing 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide? Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation : Construct the imidazo[1,2-c]quinazolinone scaffold via cyclization of precursor amines or thiols with carbonyl derivatives (e.g., quinazolinone intermediates).
Functionalization : Introduce the thioxo group at position 5 via sulfurization reagents (e.g., Lawesson’s reagent).
Acetamide Attachment : Couple the pentylacetamide moiety using carbodiimide-mediated amidation or nucleophilic substitution.
Key solvents include glacial acetic acid (reflux) or DMF for coupling steps, with purification via recrystallization or column chromatography .
Advanced: How can researchers optimize reaction yields when encountering low selectivity during thioxo group introduction? Methodological Answer:
- Reagent Choice : Replace traditional sulfurizing agents with controlled-release alternatives (e.g., thiourea derivatives) to minimize over-sulfurization.
- Temperature Control : Use stepwise temperature gradients (e.g., 0°C to room temperature) to reduce side reactions.
- Analytical Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., thioxo S-C=O at ~170 ppm in ¹³C NMR).
- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, S content against theoretical values to ensure purity .
Advanced: How can researchers resolve discrepancies between calculated and observed spectral data (e.g., unexpected splitting in NMR)? Methodological Answer:
- Dynamic Effects : Investigate tautomerism (e.g., thione-thiol equilibrium) using variable-temperature NMR.
- Crystallography : Perform X-ray diffraction to resolve ambiguities in solid-state conformation .
Biological Activity Evaluation
Basic: What methodologies are recommended for preliminary assessment of this compound’s antimicrobial activity? Methodological Answer:
- MIC Assays : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced: How should researchers address conflicting results in bioassays (e.g., high potency in vitro but low efficacy in vivo)? Methodological Answer:
- Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
- Formulation Adjustments : Explore prodrug strategies or nanoparticle encapsulation to enhance bioavailability .
Experimental Design Challenges
Advanced: What statistical approaches are suitable for addressing variability in biological replicate studies? Methodological Answer:
- Randomized Block Designs : Assign treatments randomly within blocks to control for environmental variability (e.g., equipment batch effects).
- ANOVA with Post-Hoc Tests : Use Tukey’s HSD to compare means across groups and identify outliers .
Environmental Fate and Degradation
Advanced: How can researchers model the environmental persistence of this compound? Methodological Answer:
- QSAR Modeling : Predict biodegradation pathways using quantitative structure-activity relationship tools.
- Microcosm Studies : Simulate soil/water systems under controlled conditions to track hydrolysis, photolysis, and microbial breakdown .
Advanced Structural Analysis
Advanced: When should X-ray crystallography be prioritized over computational docking for conformational analysis? Methodological Answer:
- Crystallography : Use for unambiguous determination of stereochemistry or when electronic effects (e.g., resonance in thioxo groups) complicate DFT calculations.
- Docking : Reserve for preliminary binding mode predictions in target proteins (e.g., kinase inhibitors) .
Handling Data Contradictions
Advanced: What strategies are effective when synthetic yields vary significantly across labs? Methodological Answer:
- Reproducibility Protocols : Standardize solvent grades, moisture levels (e.g., Schlenk techniques for air-sensitive steps), and catalyst batches.
- Collaborative Validation : Cross-verify results via round-robin testing with independent labs .
Reaction Mechanism Elucidation
Advanced: How can researchers differentiate between radical vs. ionic mechanisms in thioxo group formation? Methodological Answer:
- Radical Traps : Introduce TEMPO to quench radical intermediates; monitor reaction inhibition via LC-MS.
- Kinetic Isotope Effects : Compare rates using deuterated substrates to identify bond-breaking steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
